3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid
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Overview
Description
3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid is an organic compound characterized by the presence of a benzyl ether group, a bromine atom attached to the phenyl ring, and an acrylic acid moiety The compound exhibits a combination of functionalities that make it a versatile molecule in organic synthesis and scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: One synthetic approach to obtain 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid involves a multi-step process starting with commercially available precursors:
Step 1: Synthesis of 4-(Benzyloxy)-3-bromobenzaldehyde
Starting with 4-hydroxy-3-bromobenzaldehyde.
Reacting with benzyl bromide in the presence of a base like potassium carbonate in acetone, forming 4-(benzyloxy)-3-bromobenzaldehyde via an O-alkylation reaction.
Step 2: Knoevenagel Condensation
Reacting the synthesized 4-(benzyloxy)-3-bromobenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine.
The reaction occurs under reflux conditions in ethanol, leading to the formation of the acrylic acid derivative.
Industrial Production Methods: For large-scale industrial production, the same synthetic routes can be employed but optimized for scale-up. This includes the use of continuous flow reactors for efficient mixing and temperature control, and implementing green chemistry principles to reduce waste and improve yields.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation Reactions
Typically involve reagents like potassium permanganate or chromium trioxide to oxidize the benzyloxy group to a carboxyl group.
Reduction Reactions
Hydrogenation of the acrylic acid moiety using palladium on carbon catalyst.
Substitution Reactions
Nucleophilic substitution at the bromine atom with different nucleophiles, leading to a diverse array of derivatives.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in alkaline medium.
Reduction: : Hydrogen gas with palladium catalyst.
Substitution: : Sodium thiolate or amines in polar aprotic solvents.
Major Products Formed:
Oxidation: : Carboxylate derivatives.
Reduction: : Saturated carboxylic acids.
Substitution: : Phenyl ethers or anilines.
Chemistry:
Used as a building block in organic synthesis to create complex molecules.
Precursor for the synthesis of heterocyclic compounds.
Biology:
Studied for its potential as a ligand in receptor-ligand interactions.
Medicine:
Potential application in drug development due to its unique structure.
Explored for anti-inflammatory and anticancer activities.
Industry:
Employed in the synthesis of specialty polymers and materials.
Investigated for use in organic electronics.
Mechanism of Action
The mechanism by which 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid exerts its effects depends on its application:
Molecular Targets and Pathways:
Receptor Interactions: : As a ligand, it can bind to specific receptors, modulating their activity.
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes involved in biochemical pathways.
Comparison with Similar Compounds
Similar compounds include those with slight variations in the position or type of substituents on the phenyl ring.
Examples
3-[4-(Methoxy)-3-bromophenyl]acrylic acid
3-[4-(Benzyloxy)-4-bromophenyl]acrylic acid
3-[4-(Benzyloxy)-2-bromophenyl]acrylic acid
Uniqueness:
The specific arrangement and type of substituents in 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid contribute to its unique reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-phenylmethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-14-10-12(7-9-16(18)19)6-8-15(14)20-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXQCNGAXBAMTE-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67808-76-8 |
Source
|
Record name | 2-Propenoic acid, 3-[3-bromo-4-(phenylmethoxy)phenyl]-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67808-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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